molecular formula C10H13ClFN B1455684 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine CAS No. 709-87-5

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine

Cat. No. B1455684
CAS RN: 709-87-5
M. Wt: 201.67 g/mol
InChI Key: YYHYGJBCOLTGMT-UHFFFAOYSA-N
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Description

“(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine” is a chemical compound used in scientific research . It has a molecular weight of 238.13 and is often used in applications such as pharmaceutical development and chemical synthesis.


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(4-fluorobenzyl)-N-methylethan-1-amine hydrochloride . The InChI code is 1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H .

Scientific Research Applications

Organic Synthesis and Derivatives

A study on the synthesis of new ketamine derivatives, including compounds with structural similarities to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," highlighted the development of novel anesthetics. The synthesis involved multistep reactions, starting from fluorobenzonitrile and proceeding through several stages, including Grignard reaction and bromination, to obtain the target molecules. These derivatives, like fluoroketamine, showed promising anesthetic properties in preliminary animal tests, suggesting potential applications in medical anesthesia and pain management (Moghimi et al., 2014).

Chemotherapy Research

Nitrogen mustards, including compounds structurally related to "(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine," have been studied for their chemotherapeutic applications. Research focusing on mechlorethamine, a compound within the same class, discussed its mechanism of inducing DNA-DNA and DNA-protein cross-links, which are crucial for its antitumor effects. This study provided insights into the biochemical pathways through which such compounds exert their cytotoxicity, supporting their continued use in cancer treatment (Michaelson-Richie et al., 2011).

Material Science and Polymer Research

The synthesis and application of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes demonstrated the versatility of fluorophenyl-amine reactions. This research highlighted a method to precisely control cation functionality in polymers without side reactions, incorporating guanidinium groups directly into the phenyl rings. Such polymers have significant potential in fuel cell technologies, offering improved ionic conductivity and stability (Kim et al., 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN/c1-13(7-6-11)8-9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHYGJBCOLTGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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